methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate
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Overview
Description
Methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl azide and propargyl ester.
Click Chemistry: The key step in the synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This reaction forms the 1,2,3-triazole ring.
Esterification: The final step involves the esterification of the triazole derivative to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic function.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-{(4-methoxyphenyl)imino}-4-(4-nitrophenyl)-4-oxobutanoate
- Methyl (2Z)-3-(4-methoxyphenyl)acrylate
- Methyl (z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
Uniqueness
Methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group enhances its potential as a bioactive molecule, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
methyl 3-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]prop-2-enoate |
InChI |
InChI=1S/C14H15N3O3/c1-19-13-6-3-11(4-7-13)9-17-10-12(15-16-17)5-8-14(18)20-2/h3-8,10H,9H2,1-2H3 |
InChI Key |
BDMVKFGPRJYYJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)C=CC(=O)OC |
Origin of Product |
United States |
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